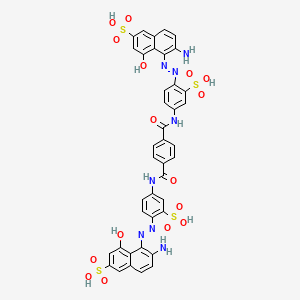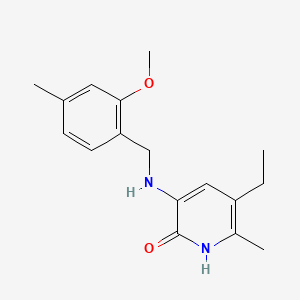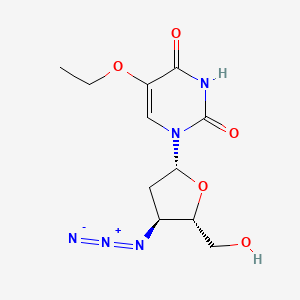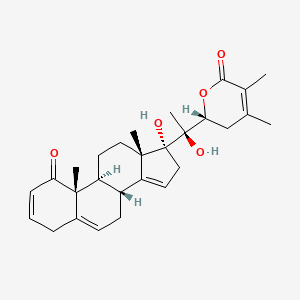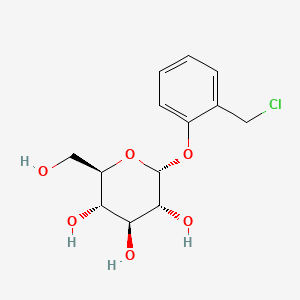
Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is a chemical compound that belongs to the class of alkyl ether amines. These compounds are known for their surfactant properties, making them useful in various industrial applications. The compound is characterized by a long alkyl chain (C12-C15) attached to an aminopropanenitrile group via an alkyloxypropyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile typically involves the reaction of a C12-C15 alcohol with epichlorohydrin to form a glycidyl ether. This intermediate is then reacted with 3-aminopropanenitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is carried out in large reactors where the reactants are mixed and heated to the required temperature. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aminopropyl derivatives.
Scientific Research Applications
N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the aminopropanenitrile group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(C10-C12)Alkyloxypropyl)-3-aminopropanenitrile
- N-(3-(C14-C18)Alkyloxypropyl)-3-aminopropanenitrile
- N-(3-(C16-C20)Alkyloxypropyl)-3-aminopropanenitrile
Uniqueness
N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is unique due to its specific alkyl chain length (C12-C15), which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better solubility and stability compared to compounds with shorter or longer alkyl chains.
Properties
CAS No. |
68239-20-3 |
|---|---|
Molecular Formula |
C19H38N2O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3-(3-tridecoxypropylamino)propanenitrile |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-18-22-19-14-17-21-16-13-15-20/h21H,2-14,16-19H2,1H3 |
InChI Key |
NYRMZTSOGRXXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCCNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



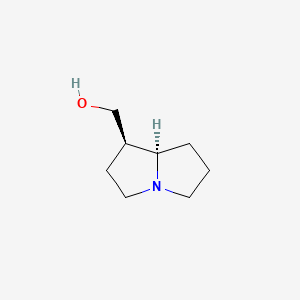
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
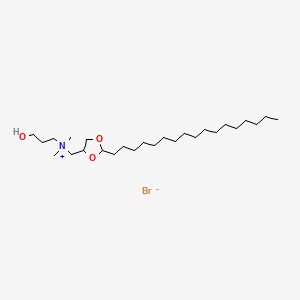
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)

